Technical Whitepaper: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as a Bifunctional Scaffold
Technical Whitepaper: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as a Bifunctional Scaffold
The following technical guide details the structural utility, synthesis, and application of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry.
[1]
Structural Analysis & Pharmacophore Potential[1]
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a fused bicyclic heteroaromatic system.[1] Its value in drug discovery lies in its orthogonal reactivity profile , allowing medicinal chemists to elaborate the molecule in two distinct vectors without protecting group manipulation.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | Methyl 7-bromo-thieno[3,2-c]pyridine-2-carboxylate |
| CAS Number | Not widely listed; Analogous to 2092325-80-7 (isomer) |
| Molecular Formula | C₉H₆BrNO₂S |
| Molecular Weight | 272.12 g/mol |
| Core Scaffold | Thieno[3,2-c]pyridine (Bioisostere of isoquinoline/indole) |
The "Push-Pull" Electronic System
The molecule features a unique electronic distribution driven by the fusion of the electron-rich thiophene ring and the electron-deficient pyridine ring.
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Position 2 (Ester): Located on the thiophene ring, this position is activated for nucleophilic attack (hydrolysis/amidation).[1] The sulfur atom donates electron density, but the carbonyl withdraws it, making the C2-proton acidic and the ester reactive.[1]
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Position 7 (Bromine): Located on the pyridine ring.[1][2][3][4][5][6][7] This position is electronically deactivated compared to the thiophene but is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the C-Br bond weakness.[1]
Synthetic Retrosynthesis & Manufacture
The synthesis of this scaffold generally follows two strategic pathways: Cyclization of Pyridine Precursors (Convergent) or Sandmeyer Functionalization (Divergent).[1]
Pathway Analysis (DOT Diagram)
Figure 1: Two primary synthetic routes. The Cyclization route (top) constructs the ring with the halogen in place.[1] The Sandmeyer route (bottom) introduces the halogen late-stage.[1]
Preferred Route: The Modified Sandmeyer
While cyclization is elegant, the Sandmeyer reaction from the amino-precursor is often preferred in bench-scale discovery because the amino-intermediate is stable and allows for the generation of chloro-, bromo-, and iodo- analogs from a single batch.[1]
Mechanism:
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Diazotization: The 7-amino group is converted to a diazonium species using tert-butyl nitrite (t-BuONO).
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Radical Substitution: Anhydrous CuBr₂ acts as the radical source, replacing the diazonium group with bromine.[1]
Reactivity Profile & Functionalization[1][3]
This scaffold is a "linchpin" intermediate.[1] The order of operations is critical: Cross-coupling should generally precede ester hydrolysis to avoid catalyst poisoning by the free carboxylic acid.[1]
Orthogonal Workflow
Figure 2: Divergent synthesis capabilities. The C7-Bromine allows for carbon or nitrogen coupling, while the C2-Ester remains a masked acid.[1]
Experimental Protocols
Note: These protocols are adapted from high-confidence methodologies for homologous thieno[3,2-b]pyridine and thieno[2,3-c]pyridine systems [1, 2], which share identical electronic requirements.[1]
Protocol A: Synthesis via Sandmeyer Reaction
Targeting the C7-Bromo via the Amino-Ester.
Reagents:
-
Methyl 7-aminothieno[3,2-c]pyridine-2-carboxylate (1.0 eq)[1]
-
tert-Butyl nitrite (t-BuONO) (1.5 eq)[1]
-
Copper(II) bromide (CuBr₂) (1.2 eq)[1]
-
Acetonitrile (Anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add CuBr₂ (1.2 eq) and suspend in anhydrous acetonitrile.
-
Addition: Add tert-butyl nitrite (1.5 eq) dropwise at 0°C. The solution will darken.
-
Substrate Introduction: Add the amino-ester (1.0 eq) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The amine spot (polar) should disappear, replaced by a less polar UV-active spot (Bromide).[1]
-
Quench: Pour the reaction mixture into 20% aqueous HCl (cold) to decompose diazonium salts, then extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling at C7
Standardizing the arylation of the pyridine ring.
Reagents:
-
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (1.0 eq)[1][8]
-
Aryl Boronic Acid (1.2 eq)[1]
-
K₂CO₃ (2.0 eq)[1]
-
Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add solvents.[1][2][9] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst: Add Pd(dppf)Cl₂[1][3]·DCM quickly and seal the vial.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with water and extract with DCM.[1]
-
Isolation: The product is usually a solid that can be recrystallized from EtOH or purified via chromatography.[1]
Safety & Handling
| Hazard Class | Risk Description | Mitigation |
| Pyridine Derivatives | Potential neurotoxins; stench. | Handle in a fume hood with >100 fpm airflow.[1] Double-glove (Nitrile). |
| Alkyl Nitrites | Explosion hazard upon heating; vasodilator.[1] | Store cold. Do not heat closed systems without pressure relief.[1] |
| Brominated Organics | Persistent environmental pollutants.[1] | Segregate into halogenated waste streams.[1] Do not incinerate in standard ovens. |
References
-
MDPI (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.[1][3] Molecules.
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NIH (2019). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation.[1] Marine Drugs.[1]
-
PubChem. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Compound Summary.
-
RSC (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists.[1][10] MedChemComm.
Sources
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- 5. PubChemLite - 7-bromothieno[3,2-c]pyridine (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
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- 10. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
